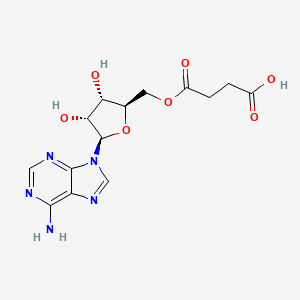

Adenosine 5'-succinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVSEJILHKLDOS-UISLRAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Adenosine (B11128) 5'-succinate: Chemical Structure, Properties, and Biological Activity

This guide provides a comprehensive overview of the chemical and biological properties of Adenosine 5'-succinate, a derivative of the ubiquitous nucleoside adenosine. This document details its chemical structure, physicochemical properties, role as a modulator of taste signaling, and relevant experimental protocols for its synthesis, analysis, and biological characterization.

Chemical Structure and Properties

This compound is an ester formed between the 5' hydroxyl group of the ribose sugar in adenosine and one of the carboxyl groups of succinic acid. This modification significantly alters the molecule's properties compared to its parent compound, adenosine.

Chemical Structure:

-

IUPAC Name: 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid[1]

-

Molecular Formula: C₁₄H₁₇N₅O₇[1]

-

Canonical SMILES: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COC(=O)CCC(=O)O)O">C@@HO)N[1]

-

InChI Key: SOVSEJILHKLDOS-UISLRAPISA-N[1]

Physicochemical Properties:

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 367.31 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 367.11279790 Da | PubChem (Computed)[1] |

| XLogP3 | -1.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 4 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 10 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 183 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 26 | PubChem (Computed)[1] |

Table 2: Reference Properties of Adenosine

| Property | Value | Source |

| Melting Point | 234-236 °C | ChemicalBook[2] |

| Water Solubility | Slightly soluble in cold water, soluble in hot water. Approx. 10 mg/mL in PBS (pH 7.2). | ChemicalBook, Cayman Chemical[2][3] |

| Organic Solvent Solubility | DMSO (~20 mg/mL), Dimethyl formamide (B127407) (~5 mg/mL), Practically insoluble in ethanol (B145695) and methylene (B1212753) chloride. | Cayman Chemical, ChemicalBook[2][3] |

| Stability | Stable. Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day. | Cayman Chemical[3] |

Biological Role: Inhibition of Bitter Taste Signaling

This compound has been identified as a potent inhibitor of the signal transduction pathway responsible for bitter taste perception. Its primary mechanism of action is the inhibition of the G-protein gustducin (B1178931), which is a key mediator in this pathway.

The sensation of bitterness is initiated when a bitter-tasting molecule (a ligand) binds to a T2R family of G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, which in turn activates the heterotrimeric G-protein gustducin. Activated gustducin dissociates into its α-subunit (α-gustducin) and a βγ-complex. The α-gustducin subunit then activates the enzyme phosphodiesterase (PDE), which leads to a decrease in the intracellular concentration of cyclic nucleotides (cAMP and cGMP). This reduction in cyclic nucleotides is believed to cause the opening of specific ion channels, leading to cell depolarization and the transmission of a nerve signal to the brain, which is perceived as a bitter taste.

This compound acts as an antagonist in this pathway. It is thought to bind to the bitter-responsive taste receptors or interfere with the coupling between the receptor and gustducin, thereby preventing the activation of gustducin by bitter compounds like denatonium (B1200031) benzoate.[4][5] This inhibitory action makes it a valuable tool for studying the mechanisms of taste perception and a potential candidate for use as a taste modifier in the food and pharmaceutical industries.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a method for the synthesis of this compound via the esterification of adenosine with succinic anhydride (B1165640). This method is based on established procedures for the selective acylation of the 5'-hydroxyl group of nucleosides.

Materials:

-

Adenosine

-

Succinic anhydride

-

Anhydrous pyridine

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758), methanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve adenosine (1 equivalent) in anhydrous pyridine. The volume of pyridine should be sufficient to fully dissolve the adenosine, which may require gentle warming.

-

Addition of Reagent: To the stirred solution, add succinic anhydride (1.5 equivalents) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (B129727) (e.g., 9:1 v/v).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add deionized water to quench any unreacted succinic anhydride.

-

Solvent Removal: Remove the pyridine and water by rotary evaporation under reduced pressure to obtain a crude solid or oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the desired product from unreacted adenosine and other byproducts.

-

Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method: HPLC-UV

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and quantification of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer, pH 6.0

-

Mobile Phase B: Acetonitrile

-

This compound standard

-

Sample diluent (e.g., Mobile Phase A)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the sample diluent. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 260 nm

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 40% B

-

15-17 min: Hold at 40% B

-

17-20 min: Return to 5% B and equilibrate

-

-

-

Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Biological Activity Assay: Gustducin Activation by Limited Proteolysis

This protocol describes an in vitro assay to measure the activation of gustducin by bitter compounds and its inhibition by this compound. The assay is based on the principle that the active, GTPγS-bound form of the α-subunit of gustducin is more resistant to cleavage by trypsin than the inactive, GDP-bound form.

Materials:

-

Bovine taste membranes (prepared from circumvallate papillae)

-

Purified gustducin

-

GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

Bitter ligand (e.g., denatonium benzoate)

-

This compound

-

Trypsin

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor)

-

Assay buffer (e.g., HEPES buffer with MgCl₂, DTT)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody: anti-α-gustducin

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice:

-

Negative Control (Inactive): Gustducin, taste membranes, GDP.

-

Positive Control (Active): Gustducin, taste membranes, GTPγS, bitter ligand.

-

Test Sample (Inhibition): Gustducin, taste membranes, GTPγS, bitter ligand, this compound (at various concentrations).

-

-

Incubation: Incubate the reaction mixtures at room temperature for 15 minutes to allow for G-protein activation.

-

Limited Proteolysis: Add a defined amount of trypsin to each tube and incubate for a specific time (e.g., 10 minutes) at room temperature. The amount of trypsin and incubation time should be optimized to achieve complete digestion of the inactive form while leaving the active form largely intact.

-

Stopping the Reaction: Stop the trypsin digestion by adding an excess of trypsin inhibitor.

-

SDS-PAGE: Add SDS-PAGE sample buffer to each tube, boil for 5 minutes, and load the samples onto a polyacrylamide gel. Run the gel to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.

-

Immunodetection: Incubate the membrane with the primary anti-α-gustducin antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Visualization and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The active, protected α-gustducin will appear as a higher molecular weight band compared to the cleaved fragments of the inactive form. Quantify the band intensities to determine the extent of gustducin activation and its inhibition by this compound.

References

- 1. This compound | C14H17N5O7 | CID 54316890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adenosine | 58-61-7 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Blocking taste receptor activation of gustducin inhibits gustatory responses to bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Role of Adenosine 5'-succinate in cellular metabolism

An In-depth Technical Guide on the Role of Adenosine (B11128) 5'-succinate in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-succinate, also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a pivotal intermediate metabolite in purine (B94841) nucleotide metabolism.[1] It exists at the crossroads of two fundamental pathways: the de novo synthesis of adenosine monophosphate (AMP) and the Purine Nucleotide Cycle (PNC).[2][3][4] The purine nucleotide cycle, a critical pathway in tissues with high energy demand like skeletal muscle and the brain, is responsible for the interconversion of purine nucleotides, the generation of fumarate (B1241708) as a tricarboxylic acid (TCA) cycle anaplerotic intermediate, and the production of ammonia.[5][6][7] Dysregulation of the enzymes that synthesize and degrade this compound is linked to significant metabolic disorders, making this molecule and its associated pathways a subject of intense research for therapeutic intervention.[7][8]

Core Metabolic Pathways Involving this compound

This compound is centrally involved in the conversion of inosine (B1671953) monophosphate (IMP) to AMP. This conversion is a two-step process that is crucial for maintaining the balance of the adenine (B156593) nucleotide pool.

-

Synthesis of this compound: The first step is the condensation of IMP with the amino acid aspartate to form this compound. This reaction is catalyzed by the enzyme adenylosuccinate synthase (ADSS) and requires energy input in the form of guanosine (B1672433) triphosphate (GTP).[1][6] The use of GTP rather than ATP for this reaction is a key regulatory feature, linking the pools of guanine (B1146940) and adenine nucleotides.[1]

-

Degradation of this compound: The second step involves the cleavage of this compound by the enzyme adenylosuccinate lyase (ADSL) . This reaction removes the carbon skeleton derived from aspartate, yielding AMP and fumarate.[1][6] The fumarate produced can then enter the TCA cycle to be converted to malate (B86768) and oxaloacetate, thus replenishing the cycle's intermediates (anaplerosis).[6]

These two reactions form a key part of the Purine Nucleotide Cycle, which also includes the deamination of AMP back to IMP by AMP deaminase (AMPD).[5][6]

Adenylosuccinate lyase (ADSL) is a bifunctional enzyme, also participating in the de novo purine synthesis pathway. It catalyzes the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR), a precursor to IMP.[2][3][4]

Quantitative Data

The enzymatic activities and metabolite concentrations related to this compound are critical for understanding its metabolic impact.

Table 1: Kinetic Properties of Human Adenylosuccinate Lyase (ADSL)

This table summarizes the kinetic parameters for wild-type human ADSL with its two substrates. Data is compiled from studies on recombinant enzymes.

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | Reference |

| Wild-Type ADSL | S-AMP | ~5 | ~18 | [3][9] |

| Wild-Type ADSL | SAICAR | ~2 | ~120 | [3][9] |

Note: Kinetic values can vary based on assay conditions and enzyme preparation.

Table 2: Metabolite Concentrations in Clinical Studies

This table presents data on succinate (B1194679) and adenosine levels in patients with Diabetic Kidney Disease (DKD), highlighting the potential role of related pathways in pathology.

| Metabolite | Patient Group | Concentration (Median) | Statistical Significance (p-value) | Reference |

| Urinary Succinate/Creatinine Ratio | DKD | Higher vs. Control | <0.0032 | [10][11] |

| Urinary Adenosine/Creatinine Ratio | DKD | No significant difference | >0.05 | [10][11] |

| Serum CD39 | DKD | Higher vs. Control | <0.01 | [10][11] |

| Serum CD73 | DKD | Lower vs. Control | <0.01 | [10][11] |

Note: CD39 and CD73 are ectonucleotidases involved in extracellular adenosine production.[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity

This protocol provides a method for determining ADSL activity by monitoring the change in absorbance as S-AMP is converted to AMP.[2][9]

A. Principle: The cleavage of S-AMP to AMP and fumarate by ADSL results in a decrease in absorbance at 282 nm.[9] The specific activity is calculated using the difference in the molar extinction coefficient between S-AMP and AMP.[9]

B. Materials:

-

Sample: Cell lysate, tissue homogenate, or purified recombinant enzyme.[2]

-

Substrate: this compound (S-AMP), prepared to a working concentration (e.g., 90 µM).[2]

-

UV-Vis Spectrophotometer capable of reading at 282 nm.

-

Quartz cuvettes (1 mL volume).

C. Procedure:

-

Sample Preparation:

-

Cells: Harvest cells, wash with ice-cold saline, and resuspend in a suitable buffer (e.g., 10 mM Tris pH 7.4, 10 mM EDTA, 300 mM sucrose). Lyse cells by sonication on ice.[2]

-

Tissues: Rinse tissue with 1X PBS to remove blood, homogenize in PBS with protease inhibitors.[8]

-

Centrifuge the lysate/homogenate at high speed (e.g., 20,000 x g for 60 minutes at 4°C) to pellet insoluble material.[2]

-

Determine the total protein concentration of the supernatant using a standard method (e.g., Bio-Rad Protein Assay).[2]

-

-

Enzymatic Assay:

-

Pre-warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C).[2][9]

-

Set up a 1 mL reaction in a quartz cuvette by combining the assay buffer and the substrate.

-

Initiate the reaction by adding a specific amount of protein from the sample supernatant (e.g., 90 µg total protein).[2]

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 282 nm over a set period (e.g., 30 seconds to 20 minutes).[2][9]

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the difference in extinction coefficient between S-AMP and AMP (Δε ≈ 10,000 M⁻¹cm⁻¹) to calculate the specific activity (units/mg of protein).[9]

-

Clinical Relevance and Disease Association

Defects in the enzymes that metabolize this compound lead to severe inherited metabolic disorders.

-

Adenylosuccinate Lyase (ADSL) Deficiency: This is a rare autosomal recessive disorder caused by mutations in the ADSL gene.[9] The deficiency results in the accumulation of S-AMP and SAICAR, which are dephosphorylated to succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICA-riboside), respectively, and can be detected in the urine and cerebrospinal fluid of patients.[3] The clinical presentation is heterogeneous, ranging from mild to severe psychomotor retardation, often accompanied by epilepsy and autistic features.[3][7]

-

Adenylosuccinate Synthetase (ADSS) Deficiency: While less commonly reported, defects in ADSS would disrupt the purine nucleotide cycle and de novo AMP synthesis, though a distinct clinical syndrome is not as well-characterized as ADSL deficiency.

The pathways involving this compound are also implicated in other conditions. For instance, the anaplerotic role of the purine nucleotide cycle is crucial for energy homeostasis in muscle during intense exercise and may play a role in the recovery from ischemic events in the brain and heart.[6][7] Furthermore, related metabolites like succinate and adenosine are being investigated as potential biomarkers for conditions such as diabetic kidney disease and cardiovascular risk.[10][11][12][13]

Conclusion

This compound is a critical, albeit transient, metabolite whose precise regulation is fundamental to cellular energy balance and nucleotide metabolism. It serves as the direct link between the IMP and AMP pools via the purine nucleotide cycle, a pathway with significant implications for muscle and brain function. The enzymes responsible for its turnover, ADSS and ADSL, are vital for metabolic homeostasis, and their dysfunction leads to severe clinical consequences. Continued research into the regulation of S-AMP metabolism, the development of robust quantitative assays, and the elucidation of its role in broader signaling networks will be essential for developing therapeutic strategies for related metabolic and neurological disorders.

References

- 1. Adenylosuccinate - Wikipedia [en.wikipedia.org]

- 2. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Modulation of de novo purine biosynthesis leads to activation of AMPK and results in improved glucose handling and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untargeted metabolomics identifies succinate as a biomarker and therapeutic target in aortic aneurysm and dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adenosine 5'-Succinate Biosynthetic and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and degradation of adenosine (B11128) 5'-succinate (S-AMP), a critical intermediate in purine (B94841) metabolism. This document details the enzymatic reactions, kinetic parameters, regulatory mechanisms, and experimental protocols relevant to the study of this pathway, making it an essential resource for professionals in metabolic research and drug discovery.

Introduction to Adenosine 5'-Succinate Metabolism

This compound, also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a key intermediate in the de novo synthesis of adenosine monophosphate (AMP) and the purine nucleotide cycle.[1] These pathways are fundamental for producing the building blocks of DNA and RNA, cellular energy transfer, and signaling. The synthesis and breakdown of S-AMP are catalyzed by two principal enzymes: adenylosuccinate synthetase (AdSS) and adenylosuccinate lyase (ADSL), respectively. Dysregulation of these enzymes is associated with various metabolic disorders, making them important targets for therapeutic intervention.[2][3]

Biosynthesis of this compound

The synthesis of S-AMP from inosine (B1671953) monophosphate (IMP) is the first committed step in the formation of AMP.[2] This reaction is catalyzed by adenylosuccinate synthetase (AdSS) and is dependent on GTP and aspartate.[3]

Reaction: IMP + Aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

The reaction proceeds through a two-step mechanism. First, the gamma-phosphoryl group of GTP is transferred to the 6-keto group of IMP, forming the intermediate 6-phosphoryl-IMP. Subsequently, the amino group of aspartate displaces the phosphate (B84403) group to form adenylosuccinate.[4]

Regulation of Adenylosuccinate Synthetase

The activity of AdSS is tightly regulated to maintain a balanced pool of purine nucleotides. Key regulatory mechanisms include:

-

Feedback Inhibition: The final product of the pathway, AMP, acts as a competitive inhibitor of AdSS with respect to IMP.[5] This ensures that the production of AMP is halted when cellular levels are sufficient.

-

Allosteric Regulation: The enzyme is also subject to allosteric regulation. For instance, in some organisms, the binding of IMP can induce conformational changes that prepare the active site for catalysis.[6]

-

Substrate Availability: The concentrations of IMP, aspartate, and GTP also play a crucial role in modulating the rate of S-AMP synthesis.

Degradation of this compound

The degradation of S-AMP is a reversible reaction catalyzed by adenylosuccinate lyase (ADSL), which cleaves S-AMP to produce AMP and fumarate (B1241708).[2] This reaction is a critical step in both de novo AMP synthesis and the purine nucleotide cycle.

Reaction: Adenylosuccinate ⇌ AMP + Fumarate

The catalytic mechanism is a β-elimination reaction.[2] The reaction proceeds via a carbanion intermediate, followed by the cleavage of the C-N bond to release fumarate and AMP.[7]

Regulation of Adenylosuccinate Lyase

The regulation of ADSL is less well-understood than that of AdSS. However, it is known to be influenced by:

-

Substrate and Product Concentrations: The reversible nature of the reaction means that the relative concentrations of S-AMP, AMP, and fumarate will dictate the direction of the net flux.

-

Transcriptional and Post-Translational Modifications: In some contexts, the expression of the ADSL gene can be regulated by factors such as microRNAs.[8]

Quantitative Data on S-AMP Pathway Enzymes

The following tables summarize the kinetic parameters for adenylosuccinate synthetase and adenylosuccinate lyase from various organisms.

Table 1: Kinetic Parameters of Adenylosuccinate Synthetase (AdSS)

| Organism | Isozyme/Tissue | Substrate | Km (µM) | Vmax or kcat | Reference |

| Escherichia coli | - | IMP | 20 | 1.35 x 10-3 mM/min (Vmax) | [5] |

| GTP | 23 | 1.35 x 10-3 mM/min (Vmax) | [5] | ||

| Aspartate | 300 | 1.35 x 10-3 mM/min (Vmax) | [5] | ||

| Mouse | Muscle | IMP | 45 | - | [1] |

| GTP | 12 | - | [1] | ||

| L-aspartate | 140 | - | [1] | ||

| Rat | Skeletal Muscle | IMP | 700 | - | [9] |

| GTP | 380 | - | [9] | ||

| L-aspartate | 2500 | - | [9] |

Table 2: Kinetic Parameters of Adenylosuccinate Lyase (ADSL)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Human (recombinant) | Adenylosuccinate (S-AMP) | 1.79 | 97 | [10] |

| SAICAR | 2.35 | 90 | [10] | |

| Human (mutant) | - | Not significantly different from normal | Markedly decreased Vmax | [11] |

Table 3: Inhibitors of S-AMP Pathway Enzymes

| Enzyme | Inhibitor | Organism/Source | Ki (µM) | Inhibition Type | Reference |

| AdSS | AMP | E. coli | 10 | Competitive (vs IMP) | [5] |

| AdSS | GMP | E. coli | 24 | Competitive (vs GTP) | [5] |

| AdSS | GDP | E. coli | 8 | Competitive (vs GTP) | [5] |

| AdSS | Adenylosuccinate | E. coli | 7.5 | Competitive (vs IMP) | [5] |

| AdSS | Succinate | Rat Skeletal Muscle | 4000 (K1) | Competitive (vs Aspartate) | [9] |

| ADSL | AMP | Human (recombinant) | 9.2 | Competitive (vs S-AMP) | [10] |

| ADSL | AICAR | Human (recombinant) | 11.3 | Competitive (vs SAICAR) | [10] |

| ADSL | Fumarate | Human (recombinant) | 2300 (Kii), 2800 (Kis) | Noncompetitive | [10] |

| ADSL | Alanosyl-AICOR | Rat Skeletal Muscle | 1.3 | Competitive | [12] |

| ADSL | NF-449 fragment | Human (recombinant) | 0.4 | Competitive | [13] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow for studying these enzymes.

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Synthetase (AdSS)

This protocol describes a coupled enzyme assay for the continuous monitoring of AdSS activity by measuring the oxidation of NADH. The production of GDP by AdSS is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl2 (10 mM)

-

KCl (100 mM)

-

Phosphoenolpyruvate (PEP) (1 mM)

-

NADH (0.2 mM)

-

ATP (to regenerate GTP if necessary, and for PK)

-

Pyruvate kinase (PK) (10 units/mL)

-

Lactate dehydrogenase (LDH) (10 units/mL)

-

IMP (varying concentrations)

-

Aspartate (varying concentrations)

-

GTP (varying concentrations)

-

Purified AdSS enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, PEP, NADH, ATP, PK, and LDH in a cuvette.

-

Add the substrates IMP and aspartate to the reaction mixture.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

-

Initiate the reaction by adding a known amount of purified AdSS enzyme to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of GDP production by AdSS.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

To determine the kinetic parameters, repeat the assay with varying concentrations of one substrate while keeping the others at saturating concentrations.

Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL)

This protocol describes a direct continuous spectrophotometric assay for ADSL activity by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Adenylosuccinate (S-AMP) (varying concentrations)

-

Purified ADSL enzyme

-

Spectrophotometer capable of reading at 280 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer.

-

Add a specific concentration of the substrate, adenylosuccinate, to the buffer.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) and record the initial absorbance at 280 nm.

-

Initiate the reaction by adding a known amount of purified ADSL enzyme to the cuvette and mix immediately.

-

Monitor the decrease in absorbance at 280 nm over a set period (e.g., 5 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of S-AMP cleavage can be calculated using the change in the molar extinction coefficient between S-AMP and AMP at 280 nm.

-

To determine kinetic parameters, repeat the assay with a range of adenylosuccinate concentrations.

Purification of Recombinant Human Adenylosuccinate Lyase (ADSL)

This protocol outlines the purification of His-tagged recombinant human ADSL expressed in E. coli.

Materials:

-

E. coli cells expressing His-tagged human ADSL

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged ADSL from the column using the elution buffer.

-

Dialysis: Dialyze the eluted fractions against the dialysis buffer to remove imidazole and to buffer exchange the protein.

-

Purity Analysis: Assess the purity of the purified ADSL by SDS-PAGE. Confirm the identity of the protein by Western blotting using an anti-His-tag antibody or an anti-ADSL antibody.

-

Concentration and Storage: Concentrate the purified protein and store it at -80°C in a storage buffer containing a cryoprotectant like glycerol.

Conclusion

The biosynthetic and degradation pathways of this compound are central to purine metabolism and cellular homeostasis. A thorough understanding of the enzymes involved, their kinetics, and their regulation is crucial for researchers in the fields of biochemistry, molecular biology, and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into these vital metabolic pathways and their potential as therapeutic targets.

References

- 1. Recombinant mouse muscle adenylosuccinate synthetase: overexpression, kinetics, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 4. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 5. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of Escherichia coli adenylosuccinate synthetase association states and the interface residues of the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recombinant Human ADSL/Adenylosuccinate Lyase Protein (His Tag) - Elabscience® [elabscience.com]

- 10. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor [mdpi.com]

Adenosine 5'-succinate: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-succinate, biochemically known as adenylosuccinate or succinyladenosine (B8144472) monophosphate (S-AMP), is a pivotal intermediate in purine (B94841) nucleotide metabolism. While not as widely recognized as adenosine triphosphate (ATP), its transient existence is critical for the de novo synthesis of adenosine monophosphate (AMP) and the functioning of the purine nucleotide cycle. This cycle is especially vital in tissues with high energy demands, such as skeletal muscle and the brain. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of Adenosine 5'-succinate, along with detailed experimental protocols for its analysis.

Discovery

The discovery of this compound is intrinsically linked to the elucidation of the purine nucleotide cycle. A foundational paper by C. E. Carter and L. H. Cohen in 1956 described the preparation and properties of adenylosuccinase (now known as adenylosuccinate lyase) and its substrate, adenylosuccinic acid[1]. This work was instrumental in confirming its role as an intermediate in the conversion of inosinic acid to adenylic acid. Later research by John M. Lowenstein and others further detailed the series of reactions, now recognized as the purine nucleotide cycle, and solidified the importance of this compound in cellular metabolism.

Natural Occurrence and Biological Significance

This compound is a naturally occurring molecule found in virtually all living organisms, from bacteria to humans, underscoring its fundamental role in cellular life. It serves as a key intermediate in two major metabolic pathways:

-

De Novo Purine Biosynthesis: This pathway synthesizes purine nucleotides from simpler precursor molecules. This compound is formed from inosine (B1671953) monophosphate (IMP) and aspartate in a reaction catalyzed by adenylosuccinate synthetase.

-

The Purine Nucleotide Cycle: This cycle, particularly active in muscle and brain tissue, interconverts purine nucleotides to help regulate cellular energy charge and provide intermediates for other metabolic pathways.

The concentration of this compound is generally low in resting tissues, as it is a transient intermediate. However, its levels can change significantly under conditions of high metabolic stress or in certain pathological states. For instance, in brain tissue under ischemic conditions, its concentration can increase dramatically.

Quantitative Data

The following table summarizes available quantitative data on the concentration of this compound in various biological samples. It is important to note that these values can be influenced by the metabolic state of the tissue and the analytical methods used.

| Biological Sample | Organism | Condition | Concentration | Reference |

| Brain | Mouse | Baseline | 0.007 ± 0.001 nmol/mg wet weight | [2] |

| Brain | Mouse | 30 seconds ischemia | 0.136 ± 0.026 nmol/mg wet weight | [2] |

| Brain | Mouse | 2 minutes ischemia | 0.555 ± 0.036 nmol/mg wet weight | [2] |

| Gastrocnemius Muscle | Mouse | Control (saline) | 0.05 ± 0.01 nmol/μmol total creatine | |

| Gastrocnemius Muscle | Mouse | Purine Nucleotide Cycle Inhibition | 0.60 ± 0.10 nmol/μmol total creatine |

Metabolic Pathways

This compound is a central molecule in the purine nucleotide cycle, which is crucial for cellular energy homeostasis. The cycle consists of three enzymatic reactions that convert AMP to IMP and then back to AMP.

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction followed by chromatographic separation and detection. Below are detailed methodologies for its quantification.

Sample Preparation from Tissue

-

Tissue Collection and Quenching: Rapidly dissect the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity. For brain tissue, in situ enzyme deactivation using high-energy head-focused microwave irradiation is recommended to prevent postmortem alterations in nucleotide levels[2].

-

Homogenization: Homogenize the frozen tissue in a cold solution of 0.1 M perchloric acid (approximately 10 volumes of acid to the tissue weight). Homogenization can be achieved using a probe sonicator for small samples or a polytron homogenizer for larger specimens.

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Neutralization and Filtration: Carefully collect the supernatant. For HPLC analysis, the pH of the supernatant should be adjusted to ~7.0 by adding a small volume of a potassium carbonate solution (e.g., 3.5 M K2CO3) and incubating on ice for 10-15 minutes to precipitate potassium perchlorate. Centrifuge again to remove the precipitate. The neutralized supernatant can then be filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their interaction with a stationary phase. For nucleotides like this compound, reversed-phase ion-pairing chromatography is commonly employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a controlled pH is used for elution. The exact composition and gradient will depend on the specific column and the other purine nucleotides being analyzed.

-

Detection: this compound can be detected by its UV absorbance, typically at a wavelength of 254 nm or 260 nm.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of an authentic standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is the preferred method for accurate quantification, especially at low concentrations.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).

-

Sample Preparation: The sample preparation is similar to that for HPLC analysis.

-

Chromatography: Similar chromatographic conditions as for HPLC can be used, although modifications may be necessary to ensure compatibility with the mass spectrometer's ion source.

-

Mass Spectrometry: The mass spectrometer is typically operated in negative ion mode for the detection of nucleotides. Quantification is performed using selected reaction monitoring (SRM) on a triple quadrupole instrument or by monitoring the accurate mass on a high-resolution instrument. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

References

Function of Adenosine 5'-succinate in purinergic signaling

An In-depth Technical Guide on the Core Function of Adenosine (B11128) 5'-Succinate in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, a ubiquitous and complex extracellular communication system, relies on the nuanced interplay of purine (B94841) nucleotides and nucleosides with their cognate receptors. While adenosine triphosphate (ATP) and adenosine are recognized as the primary signaling molecules, the metabolic pathways that govern their availability are of paramount importance. This technical guide delves into the critical, albeit indirect, role of Adenosine 5'-succinate (also known as adenylosuccinate or S-AMP) in purinergic signaling. As a key intermediate in the de novo synthesis of purine nucleotides and the purine nucleotide cycle, this compound is a linchpin in the production of adenosine monophosphate (AMP), a direct precursor to the potent neuromodulator, adenosine. This document provides a comprehensive overview of the biochemical pathways involving this compound, the enzymology of its metabolism, its pathological implications, and detailed experimental protocols for its study.

Introduction to Purinergic Signaling

Purinergic signaling encompasses the release of purine nucleotides (primarily ATP and ADP) and nucleosides (adenosine) into the extracellular space, where they act on specific purinergic receptors to modulate a vast array of physiological processes.[1][2] These processes include neurotransmission, inflammation, muscle contraction, and cell proliferation. The purinergic signaling cascade is a tightly regulated process involving the sequential hydrolysis of ATP to ADP, then to AMP, and finally to adenosine by a series of ectonucleotidases.[1] Adenosine, the final product of this cascade, exerts its effects by activating P1 receptors, a class of G protein-coupled receptors (GPCRs).[3] The availability of AMP is a critical determinant of the strength and duration of adenosine-mediated signaling.

The Central Role of Adenosine 5'-Monophosphate (AMP) in the Purinergic Cascade

AMP is a pivotal molecule in the purinergic signaling pathway. It is the direct precursor to adenosine, with the conversion being catalyzed by the ecto-5'-nucleotidase (CD73). Furthermore, recent studies have indicated that AMP itself can act as an agonist at the adenosine A1 receptor with a potency similar to that of adenosine, suggesting a more direct role in purinergic signaling than previously appreciated.[4] Therefore, the intracellular pathways that synthesize AMP are fundamental to the integrity of the entire purinergic signaling system.

Biosynthesis of AMP: The Critical Intermediate - this compound

This compound is a key intermediate in the two primary pathways responsible for the synthesis of AMP: the de novo purine synthesis pathway and the purine nucleotide cycle.

De Novo Purine Synthesis Pathway

The de novo pathway synthesizes purine nucleotides from simple precursors.[5][6] In this multi-step process, this compound is formed from inosine (B1671953) monophosphate (IMP) and aspartate in a reaction catalyzed by adenylosuccinate synthetase.[6] Subsequently, adenylosuccinate lyase cleaves fumarate (B1241708) from this compound to yield AMP.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 4. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 7. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interplay of Succinate (B1194679) and Adenosine (B11128) Metabolism in Disease: A Biomarker Perspective

Introduction

While the specific molecule "adenosine 5'-succinate" is not prominently described as a standalone biomarker in current scientific literature, extensive research highlights the critical and interconnected roles of succinate and adenosine in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of how the metabolic pathways of these two molecules are altered in disease states, their potential as individual and combined biomarkers, and the methodologies used for their detection and analysis. The dysregulation of succinate and adenosine signaling has been implicated in a range of conditions, including metabolic disorders, cancer, and neurological diseases, making them promising targets for diagnostics and therapeutic development.

Succinate and Adenosine Metabolism in Disease

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, and adenosine, a purine (B94841) nucleoside, are fundamental molecules in cellular bioenergetics and signaling.[[“]][2][3] Under pathological conditions such as hypoxia, inflammation, and metabolic stress, the metabolism of both succinate and adenosine is significantly altered, leading to their accumulation in the extracellular space where they can act as signaling molecules.[2][4][5]

In the context of Diabetic Kidney Disease (DKD) , studies have investigated the association between the succinate and adenosine nucleotide metabolic pathways and disease progression.[6][7] Elevated urinary succinate has been identified as an independent indicator of DKD and albuminuria.[6][7][8]

In cancer , succinate accumulation, often due to mutations in succinate dehydrogenase (SDH), is a hallmark of certain tumors.[4][9][10] This oncometabolite can drive tumorigenesis by stabilizing hypoxia-inducible factor-1α (HIF-1α) and modulating epigenetic landscapes.[4][9][11] Extracellular succinate can also promote cancer growth and metastasis through its receptor, SUCNR1 (also known as GPR91).[4][11] Adenosine, on the other hand, plays a dual role in cancer, where it can suppress the anti-tumor immune response but also directly inhibit cancer cell growth.[12]

In neurological disorders , adenosine is a key neuromodulator, with its receptors being targets for conditions like epilepsy and Parkinson's disease.[13][14][15] Dysregulation of the adenosine system is implicated in the pathogenesis of various neurological diseases.[13]

Quantitative Data on Succinate and Adenosine Levels in Disease

The following tables summarize quantitative data on succinate and adenosine levels from various studies, providing a basis for their potential use as biomarkers.

Table 1: Urinary Succinate and Serum CD39 Levels in Diabetic Kidney Disease (DKD)

| Analyte | Group | Concentration (Median [IQR]) | p-value | Reference |

| Urinary Succinate/Cr (μmol/g) | Control (n=78) | 163.7 [108.9-247.0] | <0.0001 | [6] |

| No DKD (n=79) | 179.3 [121.7-266.3] | [6] | ||

| DKD (n=78) | 271.1 [169.1-435.3] | [6] | ||

| Serum CD39 (U/L) | Control (n=78) | 13.5 [10.9-16.1] | <0.0001 | [6] |

| No DKD (n=79) | 14.1 [11.5-17.6] | [6] | ||

| DKD (n=78) | 17.2 [13.8-21.6] | [6] |

Cr: Creatinine, IQR: Interquartile Range

Table 2: Plasma Succinate Concentrations in Aortic Aneurysm and Dissection (AAD)

| Analyte | Group | Concentration | Significance | Reference |

| Plasma Succinate | AAD Patients | Higher | Allowed distinction from healthy controls, AMI, and PE patients. | [16] |

| Healthy Controls | Lower | [16] | ||

| Acute Myocardial Infarction (AMI) Patients | Lower | [16] | ||

| Pulmonary Embolism (PE) Patients | Lower | [16] |

Table 3: General Blood Succinate Concentrations in Health and Disease

| Condition | Fluid | Succinate Concentration | Reference |

| Healthy | Blood | 2–20 µM | [17] |

| Pathological (e.g., ischemia) | Blood | Can rise to mM range | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible measurement of succinate and adenosine. Below are summaries of protocols used in key studies.

Measurement of Urinary and Serum Metabolites in DKD

-

Study Population: A total of 235 participants were categorized into healthy controls, diabetes patients without DKD, and patients with DKD.[7]

-

Sample Collection and Preparation: Urine and serum samples were collected from participants. For succinate and adenosine measurement in urine, samples were likely processed to remove interfering substances. For serum CD39 and CD73 levels, blood was centrifuged to separate serum.

-

Analytical Method:

-

Urinary Succinate and Adenosine: The specific analytical method is not detailed in the abstract, but metabolomic studies typically employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of small molecules.

-

Serum CD39 and CD73: The activity of these ectonucleotidases is often measured using enzymatic assays that detect the product of their reaction (e.g., phosphate (B84403) release or conversion of ATP to ADP/AMP).

-

-

Data Analysis: Statistical analyses, including correlation and multivariate logistic regression, were performed to determine the association of metabolites with DKD after adjusting for risk factors.[6][7] Skewed variables were logarithmically transformed for analysis.[6]

Untargeted Metabolomics for Aortic Aneurysm and Dissection

-

Objective: To identify potential biomarkers for AAD.[16]

-

Methodology: An untargeted metabolomics approach was used. This typically involves:

-

Sample Preparation: Extraction of metabolites from plasma samples.

-

Data Acquisition: Analysis of the extracts using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

-

Data Processing: Peak detection, alignment, and normalization to identify and quantify as many metabolites as possible.

-

Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between AAD patients and control groups.

-

-

Key Finding: Succinate was identified as a significantly elevated metabolite in the plasma of AAD patients.[16]

General Protocol for Adenosine Measurement by LC-MS/MS

-

Sample Preparation: Extraction of adenosine from plasma or other biological fluids using a solvent mixture, often containing an internal standard for accurate quantification.[18]

-

Chromatographic Separation: The extracted sample is injected into a Liquid Chromatography (LC) system to separate adenosine from other components.[18]

-

Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is set to monitor specific precursor-to-product ion transitions for adenosine, ensuring high selectivity and sensitivity.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving succinate and adenosine is essential for understanding their roles in disease. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for biomarker discovery.

Caption: Succinate signaling pathway in cancer.

Caption: Extracellular adenosine production and receptor signaling.

Caption: A generalized workflow for biomarker discovery.

Conclusion and Future Directions

The evidence strongly suggests that succinate and adenosine are significant players in the pathophysiology of a multitude of diseases. While "this compound" as a single entity is not established as a biomarker, the interconnectedness of their metabolic pathways presents a rich area for biomarker discovery. Elevated urinary succinate is a promising independent biomarker for DKD, and plasma succinate shows potential for diagnosing AAD.[6][7][16]

Future research should focus on:

-

Multiplex Panels: Developing biomarker panels that include both succinate and adenosine, along with related pathway components like CD39 and CD73, could provide greater diagnostic and prognostic accuracy.

-

Mechanism of Interaction: Further elucidation of the direct and indirect interactions between succinate and adenosine signaling pathways in various disease contexts.

-

Therapeutic Targeting: The enzymes and receptors in these pathways represent viable targets for novel drug development.

This guide provides a foundational understanding for researchers and clinicians interested in the burgeoning field of metabolic biomarkers. The continued exploration of the succinate-adenosine axis holds significant promise for advancing disease diagnostics and therapeutics.

References

- 1. consensus.app [consensus.app]

- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 3. Drugs targeting adenosine signaling pathways: A current view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. Current Understanding of the Role of Adenosine Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine as a neuromodulator in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research progress on adenosine in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Adenosine Receptors in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Untargeted metabolomics identifies succinate as a biomarker and therapeutic target in aortic aneurysm and dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. meddatax.com [meddatax.com]

The Enigmatic Interaction of Adenosine 5'-Succinate with Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the interaction of adenosine (B11128) 5'-succinate with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Currently, direct experimental data on the binding affinity and functional activity of adenosine 5'-succinate at these receptors is not available in the public domain. Therefore, this document provides a comprehensive overview of adenosine receptor biology, including their signaling pathways and the structure-activity relationships (SAR) of adenosine analogs, with a particular focus on modifications at the 5'-position of the ribose moiety. By examining the effects of similar 5'-substitutions, we offer a predictive analysis of how this compound may interact with these crucial therapeutic targets. This guide also includes detailed experimental protocols for key assays used to characterize ligand-receptor interactions and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in a wide array of physiological processes, making them attractive targets for drug discovery. The endogenous ligand for these receptors is adenosine, a purine (B94841) nucleoside that is released under conditions of metabolic stress and cellular damage. There are four subtypes of adenosine receptors, each with a distinct tissue distribution and signaling mechanism:

-

A₁ Adenosine Receptor (A₁AR): Primarily coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A₁ARs are abundant in the brain, heart, adipose tissue, and kidneys.

-

A₂ₐ Adenosine Receptor (A₂ₐAR): Coupled to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase cAMP levels. A₂ₐARs are highly expressed in the striatum, immune cells, and vascular endothelium.

-

A₂ₑ Adenosine Receptor (A₂ₑAR): Also coupled to Gαs proteins, A₂ₑARs are more widely distributed than A₂ₐARs but generally have a lower affinity for adenosine. They are found in the lungs, mast cells, and platelets.

-

A₃ Adenosine Receptor (A₃AR): Similar to A₁ARs, A₃ARs couple to Gαi/o proteins to inhibit adenylyl cyclase. They are expressed in the testes, immune cells, and heart.

This compound: A Molecule of Interest

This compound is a derivative of adenosine where a succinate (B1194679) molecule is attached at the 5' position of the ribose sugar. While its role as a potent inhibitor of the denatonium (B1200031) benzoate/taste receptor activation of transducin has been noted, its interaction with adenosine receptors remains uncharacterized in publicly available literature.[1]

Structure-Activity Relationship of 5'-Modified Adenosine Analogs

The modification of the 5'-position of adenosine has been a key strategy in the development of selective adenosine receptor agonists and antagonists. The size, charge, and nature of the substituent at this position can dramatically influence binding affinity and selectivity across the four receptor subtypes.

-

5'-Uronamides and Carboxamides: The introduction of N-substituted uronamides at the 5'-position has been shown to significantly impact receptor affinity and selectivity. For instance, 5'-N-ethylcarboxamidoadenosine (NECA) is a potent but non-selective agonist at all adenosine receptor subtypes.[2] The nature of the N-substituent in 5'-uronamides can favor selectivity for the A₃ receptor.[3]

-

Impact on Selectivity: Studies on various 5'-substituted adenosine analogs have demonstrated that even small changes at this position can shift the selectivity profile. For example, certain 5'-(alkylthio) and 5'-(alkylamino) substituted analogs of N⁶-cyclopentyladenosine (CPA) display high affinity and selectivity for the A₁ receptor.[4] The development of A₂ₐAR agonists has also benefited from 5'-uronamide modifications in combination with substitutions at the 2-position of the adenine (B156593) ring.[5]

Hypothetical Interaction of this compound:

Based on the existing SAR data, the presence of a succinate group at the 5'-position of adenosine would introduce a negatively charged, bulky substituent. This modification is likely to have a significant impact on the binding affinity and selectivity for adenosine receptors. The negatively charged carboxylate group of the succinate moiety could potentially form ionic interactions or hydrogen bonds with specific residues in the binding pocket, or it could lead to steric hindrance, thereby reducing affinity. The flexibility of the succinate chain might also play a role in how the ligand orients itself within the binding site. Without experimental data, it is difficult to predict the exact nature of this interaction, but it is plausible that this compound would exhibit a distinct pharmacological profile compared to adenosine and other 5'-modified analogs.

Quantitative Data for Adenosine Receptor Ligands

The following table summarizes the binding affinities (Ki) of adenosine and several well-characterized analogs at the four human adenosine receptor subtypes. This data provides a comparative context for understanding the impact of structural modifications on receptor interaction.

| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) |

| Adenosine | 1,000 | 1,500 | 15,000 | 500 |

| NECA | 6.2 | 14 | 1,300 | 25 |

| CPA | 0.7 | 2,100 | >10,000 | 1,100 |

| CGS-21680 | 1,100 | 22 | >10,000 | >10,000 |

| IB-MECA | 51 | 2,900 | >10,000 | 1.8 |

| 2-Cl-IB-MECA | 1,400 | >10,000 | >10,000 | 1.4 |

Data compiled from various sources and should be considered as representative values.

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors triggers distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity.

A₁ and A₃ Receptor Signaling

A₁ and A₃ receptors couple to Gαi/o proteins. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and ion channels.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5′-(N-Ethylcarboxamido)adenosine - Wikipedia [en.wikipedia.org]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Succinate Metabolism and Adenosine Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Succinate (B1194679), a central metabolite of the tricarboxylic acid (TCA) cycle, has emerged from its canonical role in bioenergetics to become a critical signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation.[1][2][3] Concurrently, adenosine (B11128), a purine (B94841) nucleoside generated from the catabolism of adenosine triphosphate (ATP), functions as a potent modulator of cellular function, especially in the immune system.[4][5] This guide provides an in-depth exploration of the intricate and increasingly recognized relationship between succinate metabolism and adenosine signaling pathways. We will dissect their individual roles, map their points of convergence and divergence, and detail the experimental methodologies required to investigate this crucial metabolic-signaling axis. Understanding this interplay is paramount for developing novel therapeutic strategies for a range of pathologies, including inflammatory diseases, ischemia-reperfusion injury, and cancer.[2][6]

Succinate Metabolism and Signaling

Traditionally known for its role in the mitochondrial TCA cycle, succinate's functions now extend to intracellular and extracellular signaling, bridging cellular metabolism with physiological responses.[1][3]

Canonical Role in the TCA Cycle

In the mitochondrial matrix, succinate is generated from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain (ETC).[7][8] This reaction is unique as it directly links the TCA cycle to oxidative phosphorylation, transferring electrons via its flavin adenine (B156593) dinucleotide (FAD) cofactor to the ubiquinone pool.[8][9]

Accumulation and Efflux

Under pathological conditions like hypoxia, intense inflammation, or genetic defects in SDH, succinate accumulates within the mitochondria.[2][10][11] This surplus succinate is then transported into the cytosol and can be released into the extracellular space, where it functions as a signaling molecule.[6][12]

Succinate as a Signaling Molecule

Intracellular Signaling:

-

HIF-1α Stabilization: In the cytosol, accumulated succinate competitively inhibits prolyl hydroxylase domain (PHD) enzymes.[1][10] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and translocation to the nucleus.[6][13] HIF-1α then drives the transcription of genes involved in inflammation, angiogenesis, and metabolic adaptation, such as Interleukin-1β (IL-1β).[1][13]

-

Post-Translational Modification: Succinate can be converted to succinyl-CoA, which is used for the succinylation of protein lysine (B10760008) residues. This post-translational modification can alter protein function and has been identified as a key regulatory mechanism.[7]

Extracellular Signaling:

-

SUCNR1 Activation: Extracellular succinate acts as a ligand for the G protein-coupled receptor 91 (GPR91), now known as Succinate Receptor 1 (SUCNR1).[1][2][14] SUCNR1 is expressed on various cell types, including immune cells, kidney, liver, and heart cells.[15] Activation of SUCNR1 triggers downstream signaling through both Gi and Gq protein pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium, respectively.[6][15][16] This signaling can modulate immune cell function, regulate blood pressure, and influence cellular metabolism.[15]

Adenosine Metabolism and Signaling

Extracellular adenosine is a key signaling nucleoside that regulates a wide range of physiological processes, with particularly prominent roles in inflammation and immunity.[4][17]

Generation of Extracellular Adenosine

Under conditions of cellular stress, such as hypoxia or inflammation, ATP is released into the extracellular space. This extracellular ATP is sequentially hydrolyzed into adenosine by ectonucleotidases. The primary enzymes in this cascade are:

-

CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): Converts ATP and ADP to AMP.

-

CD73 (Ecto-5'-nucleotidase): Converts AMP to adenosine.[4][18]

Adenosine Receptors and Downstream Pathways

Adenosine exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[17][19]

-

A1 and A3 Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5]

-

A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[5] The A2B receptor has a lower affinity for adenosine and is thought to be primarily activated under conditions where adenosine concentrations are significantly elevated, such as severe inflammation or hypoxia.[20][21][22]

The Succinate-Adenosine Crosstalk

The succinate and adenosine pathways are deeply intertwined, particularly in the context of immunometabolism and hypoxic signaling. They represent two powerful, stress-responsive systems that can act in concert or opposition to fine-tune cellular and tissue responses.

A key point of interaction is the regulation of intracellular cyclic AMP (cAMP) . SUCNR1 signaling via its Gi subunit actively inhibits adenylyl cyclase, thereby lowering cAMP levels.[6][12] Conversely, adenosine signaling through A2A and A2B receptors activates adenylyl cyclase via Gs, increasing cAMP production.[5] This creates a potential signaling node where the relative concentrations of extracellular succinate and adenosine can dictate the net intracellular cAMP level, influencing a multitude of downstream cellular processes.

In diabetic kidney disease (DKD), a direct clinical correlation has been observed. Studies have shown that urinary succinate levels are significantly and independently associated with DKD.[18][23] In these patients, as urinary succinate excretion increases, serum levels of CD39 also increase, while CD73 levels tend to decrease, suggesting a direct link between succinate accumulation and the enzymatic machinery that controls adenosine production.[18]

Data Presentation

Table 1: Succinate Concentrations in Pathological States

| Condition/Model | Sample Type | Succinate Concentration | Reference |

| Antigen-Induced Arthritis (Mice) | Synovial Fluid | Elevated | [6] |

| Rheumatoid Arthritis (Human) | Synovial Fluid | Notably High | [6] |

| LPS-Stimulated Macrophages | Cells | Increased | [10] |

| Diabetic Kidney Disease (Human) | Urine | Elevated | [18][23] |

Table 2: Key Proteins in Succinate and Adenosine Signaling

| Protein | Pathway | Primary Function | Downstream Effect |

| SDH | Succinate Metabolism | Oxidizes succinate to fumarate in the TCA cycle. | Links TCA cycle to the electron transport chain.[8] |

| PHD | Succinate Signaling | Hydroxylates HIF-1α, targeting it for degradation. | Inhibition by succinate leads to HIF-1α stabilization.[6][7] |

| HIF-1α | Succinate Signaling | Transcription factor for hypoxia/inflammation genes. | Upregulates genes like IL-1β.[1][13] |

| SUCNR1 | Succinate Signaling | Cell surface receptor for extracellular succinate. | Gi (↓cAMP) and Gq (↑Ca²⁺) activation.[15][16] |

| CD39 | Adenosine Metabolism | Ectonucleotidase; converts ATP/ADP to AMP. | First step in extracellular adenosine generation.[4] |

| CD73 | Adenosine Metabolism | Ectonucleotidase; converts AMP to adenosine. | Final step in extracellular adenosine generation.[4][18] |

| A2B Receptor | Adenosine Signaling | Cell surface receptor for adenosine. | Gs activation (↑cAMP).[5][20] |

Table 3: Correlation of Succinate and Adenosine Pathway Components with Diabetic Kidney Disease (DKD)

| Parameter | Correlation with eGFR | Correlation with Albuminuria (UACR) | Significance in DKD |

| Urinary Succinate | Negative (r = -0.440) | Positive (r = 0.317) | Independent indicator of DKD.[18][23] |

| Serum CD39 | Negative | Positive | Associated with DKD.[18] |

| Serum CD73 | Positive | Negative | Limited significance.[18] |

| Urinary Adenosine | No significant correlation | Not specified | Limited significance.[18] |

| (Data adapted from studies on patients with Type 2 Diabetes Mellitus.[18]) |

Experimental Protocols

Protocol 1: Colorimetric Measurement of Succinate Concentration

This protocol is based on the principles of commercially available succinate assay kits.[24][25]

1. Principle: Succinate concentration is determined by a coupled enzyme reaction. Succinate is converted to an intermediate by succinyl-CoA synthetase, which then undergoes a series of reactions to reduce a colorless probe into a colored product. The absorbance of this product, measured at 450 nm, is directly proportional to the succinate concentration in the sample.[24]

2. Materials:

-

Succinate Assay Kit (e.g., Abcam ab204718, Sigma-Aldrich MAK184) containing:

-

Succinate Assay Buffer

-

Succinate Converter/Enzyme Mix

-

Succinate Substrate/Developer

-

Succinate Standard (e.g., 100 mM)

-

-

96-well clear, flat-bottom plate

-

Spectrophotometric microplate reader

-

Ice

-

Homogenizer (for tissue samples)

-

Deionized water

3. Sample Preparation:

-

Cells (1 x 10⁶): Homogenize cells on ice in 100 µL of ice-cold Succinate Assay Buffer. Centrifuge to remove insoluble material. Collect the supernatant for the assay.[25]

-

Tissue (10 mg): Rapidly homogenize tissue on ice in 100 µL of ice-cold Succinate Assay Buffer. Centrifuge and collect the supernatant.[25]

-

Liquid Samples (e.g., cell culture supernatant, urine): Samples can often be used directly. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.

4. Procedure:

-

Standard Curve Preparation: Prepare a 1 mM succinate standard solution by diluting the stock. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate, corresponding to 0, 2, 4, 6, 8, and 10 nmol/well. Adjust the volume of each well to 50 µL with Succinate Assay Buffer.[25]

-

Sample Wells: Add 1-50 µL of your prepared sample to duplicate wells. Adjust the final volume to 50 µL with Succinate Assay Buffer.

-

Reaction Mix Preparation: Prepare a Reaction Mix for the standards and samples according to the kit's instructions. This typically involves mixing the Assay Buffer, Converter, Enzyme Mix, and Substrate/Developer.

-

Reaction Incubation: Add 50 µL of the Reaction Mix to each well. Mix gently and incubate for 30 minutes at 37°C, protected from light.[25]

-

Measurement: Measure the absorbance at 450 nm (A₄₅₀).

-

Calculation: Subtract the 0 nmol (blank) standard reading from all other readings. Plot the standard curve (nmol/well vs. A₄₅₀). Determine the succinate amount in the sample wells from the standard curve and calculate the succinate concentration based on the sample volume added.

Protocol 2: Analysis of Adenosine A2B Receptor Signaling via cAMP Accumulation

This protocol outlines a general method to assess the Gs-coupling of adenosine receptors.

1. Principle: Activation of A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This protocol measures the amount of cAMP produced by cells following stimulation with an adenosine receptor agonist.

2. Materials:

-

Cultured cells expressing the A2B receptor.

-

Cell culture medium, PBS.

-

Adenosine receptor agonist (e.g., NECA) and antagonist (e.g., PSB603).[26]

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP Assay Kit (e.g., ELISA-based).

-

Multi-well cell culture plates (e.g., 24-well).

3. Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with serum-free medium or PBS. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 20-30 minutes at 37°C to prevent the breakdown of newly synthesized cAMP.

-

Stimulation:

-

For antagonist experiments, add the A2B antagonist and incubate for 15-20 minutes.

-

Add the adenosine receptor agonist at various concentrations to the appropriate wells. Include a vehicle control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.

-